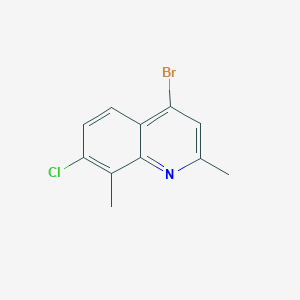

4-Bromo-7-chloro-2,8-dimethylquinoline

Übersicht

Beschreibung

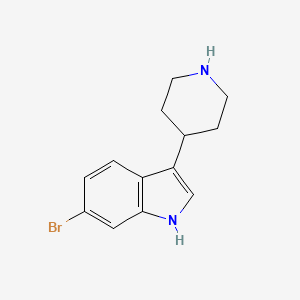

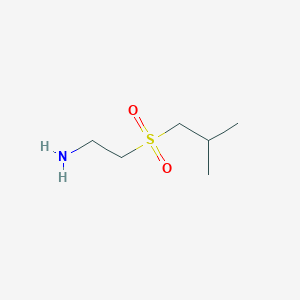

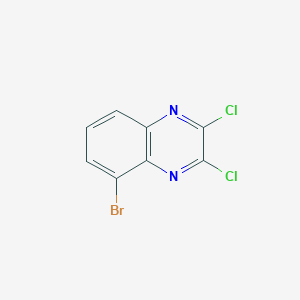

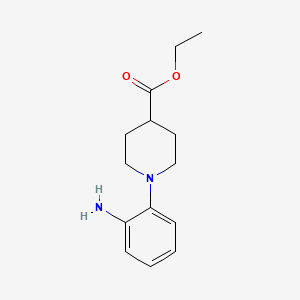

4-Bromo-7-chloro-2,8-dimethylquinoline is a chemical compound with the molecular formula C11H9BrClN . It has a molecular weight of 270.55 . This compound is typically in solid form .

Molecular Structure Analysis

The SMILES string for 4-Bromo-7-chloro-2,8-dimethylquinoline isCc1cc(Cl)c2ccc(Br)c(C)c2n1 . This string represents the structure of the molecule in a linear format, where “C” represents carbon atoms, “c” represents aromatic carbon atoms, “1” and “2” represent ring closures, “Br” represents a bromine atom, “Cl” represents a chlorine atom, and “n” represents a nitrogen atom. Physical And Chemical Properties Analysis

4-Bromo-7-chloro-2,8-dimethylquinoline is a solid compound . Its exact physical and chemical properties such as melting point, boiling point, and density are not specified in the sources I found.Wissenschaftliche Forschungsanwendungen

Photolabile Protecting Groups

A study by Fedoryak and Dore (2002) described the synthesis and photochemistry of a new photolabile protecting group for carboxylic acids based on 8-bromo-7-hydroxyquinoline (BHQ). BHQ demonstrated greater single-photon quantum efficiency than other esters and had sufficient sensitivity to multiphoton-induced photolysis for use in vivo. Its properties, including increased solubility and low fluorescence, make it useful as a caging group for biological messengers, illustrating a significant application in controlled release mechanisms in biological systems (Fedoryak & Dore, 2002).

Antitumor Activity

Lin and Loo (1978) synthesized halogenated 4-(3,3-dimethyl-1-triazeno)quinolines, including derivatives structurally related to 4-Bromo-7-chloro-2,8-dimethylquinoline, as potential antitumor agents. These compounds, synthesized through diazotization and coupling processes, showed significant antitumor activity against murine leukemias. Their research highlights the potential use of halogen-substituted quinolines in developing new anticancer drugs (Lin & Loo, 1978).

Tyrosine Kinase Inhibition

Bridges et al. (1996) explored the structure-activity relationships for analogues of 4-(3-bromoanilino)-6,7-dimethoxyquinazoline, a potent inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase activity. Their work demonstrates the importance of halogen substitution in modulating the activity of quinoline derivatives against tyrosine kinases, indicating applications in targeted cancer therapies (Bridges et al., 1996).

Corrosion Inhibition

Rbaa et al. (2018) synthesized novel 8-hydroxyquinoline derivatives for corrosion inhibition on mild steel in an acidic environment, showcasing the potential application of quinoline derivatives in protecting metals from corrosion. Their research provides insights into the use of these compounds in industrial applications where corrosion resistance is crucial (Rbaa et al., 2018).

Fluorescence and Biological Studies

Guggilapu et al. (2016) developed an efficient synthesis of functionalized dihydropyrimidinones and polyhydroquinolines using MoO2Cl2. Their work not only demonstrates the versatility of quinoline derivatives in synthetic organic chemistry but also highlights their potential applications in developing fluorescent materials and studying biological systems (Guggilapu et al., 2016).

Safety and Hazards

This compound is classified as Acute Tox. 3 Oral - Aquatic Chronic 4 - Eye Dam. 1 . It has hazard statements H301 - H318 - H413 and precautionary statements P280 - P301 + P310 - P305 + P351 + P338 . This indicates that it is toxic if swallowed, causes serious eye damage, and may cause long lasting harmful effects to aquatic life .

Eigenschaften

IUPAC Name |

4-bromo-7-chloro-2,8-dimethylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrClN/c1-6-5-9(12)8-3-4-10(13)7(2)11(8)14-6/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITXAGISRCZQTMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C=CC(=C(C2=N1)C)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60653718 | |

| Record name | 4-Bromo-7-chloro-2,8-dimethylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60653718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-7-chloro-2,8-dimethylquinoline | |

CAS RN |

1070879-69-4 | |

| Record name | Quinoline, 4-bromo-7-chloro-2,8-dimethyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1070879-69-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-7-chloro-2,8-dimethylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60653718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(Chloromethyl)-5-[(2-methylphenyl)methyl]-1,2,4-oxadiazole](/img/structure/B1519124.png)